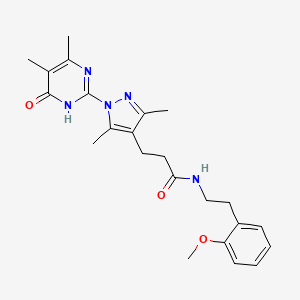

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, commonly known as BPIQPM, is a novel compound with potential applications in scientific research1. It is a partial agonist of α4β2 nAChRs, meaning that it can activate these receptors to a certain extent, but not fully1. This partial activation can modulate the activity of the receptor, leading to changes in the release of neurotransmitters such as dopamine and acetylcholine1.

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-bromoaniline with 8-methoxy-2-quinolinecarboxaldehyde to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine1.

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound. However, it’s worth noting that the compound contains a quinoline and a piperidine ring, both of which are common structures in medicinal chemistry.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, the compound’s synthesis involves a reaction with 4-bromoaniline and 8-methoxy-2-quinolinecarboxaldehyde, followed by a reduction1.

Applications De Recherche Scientifique

Spectroscopic Properties and Electronic Structure

A study investigated the spectroscopic properties of compounds similar to (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, particularly focusing on electronic absorption, excitation, and fluorescence properties in various solvents. The research highlighted the role of intramolecular hydrogen bonding and hyper-conjugation in stabilizing these compounds, which is essential for understanding their electronic structure and potential applications in various fields such as material science and photophysics (Al-Ansari, 2016).

Anticancer Activity

Another study examined a derivative of quinoline with modifications in its structure, demonstrating potent in vitro and in vivo activities against breast cancer cell lines, as well as selectivity over normal cells. This highlights the potential of quinoline derivatives, including (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, in developing new anticancer therapies (Perreault et al., 2017).

Antimicrobial and Antitubercular Activities

Research into mefloquine derivatives, which share a structural similarity to the queried compound, indicated significant anti-tubercular activities. This suggests that (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone and its derivatives could have potential applications in treating tuberculosis and related infectious diseases (Wardell et al., 2011).

Tubulin Polymerization Inhibition

A study on 2-anilino-3-aroylquinolines, which are structurally related to the compound , revealed that they inhibit tubulin polymerization, demonstrating significant antiproliferative activity against various human cancer cell lines. This suggests the potential of (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone in cancer research, particularly in developing new chemotherapeutic agents (Srikanth et al., 2016).

Other Applications

Additional studies have explored the synthesis and properties of quinoline derivatives, revealing a wide range of potential applications in material science, photophysics, and as intermediates in organic synthesis. These studies underscore the versatility and importance of compounds like (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone in scientific research (Patel et al., 2012).

Safety And Hazards

One advantage of using BPIQPM in lab experiments is its selectivity for α4β2 nAChRs, which allows for more precise manipulation of these receptors1. Additionally, BPIQPM has a relatively low toxicity profile, making it a safer alternative to other compounds that target nAChRs1.

Orientations Futures

There are several potential future directions for research on BPIQPM. One area of interest is its potential as a treatment for addiction, particularly nicotine addiction1. BPIQPM may also have applications in the treatment of cognitive disorders such as Alzheimer’s disease1.

Propriétés

IUPAC Name |

[4-(4-bromoanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURNXYFUMSMKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)